D-Arginine methyl ester hydrochloride
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Overview
Description
D-Arginine methyl ester hydrochloride: is a derivative of the amino acid arginine. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role in peptide synthesis and as a precursor in the production of other arginine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Arginine methyl ester hydrochloride typically involves the esterification of D-Arginine with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to obtain the methyl ester hydrochloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the reaction of D-Arginine with methanol and an acid catalyst, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: D-Arginine methyl ester hydrochloride undergoes various chemical reactions, including:
Esterification: The formation of the methyl ester from D-Arginine.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Methanol and trimethylchlorosilane (TMSCl) at room temperature.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: D-Arginine and methanol.
Substitution Reactions: Depending on the nucleophile, various substituted arginine derivatives can be formed.
Scientific Research Applications
Chemistry: D-Arginine methyl ester hydrochloride is used as an intermediate in the synthesis of peptides and other arginine derivatives. It is also employed in the study of amino acid reactivity and esterification reactions .
Biology: In biological research, this compound is used to study the role of arginine in cellular processes. It is also used in the synthesis of biologically active peptides and proteins .
Medicine: It is also used in the study of nitric oxide synthesis and its effects on vascular function .
Industry: this compound is used in the production of dietary supplements and as a precursor in the synthesis of various arginine derivatives for industrial applications .
Mechanism of Action
The mechanism of action of D-Arginine methyl ester hydrochloride involves its conversion to D-Arginine in biological systems. D-Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule in the body. The compound interacts with nitric oxide synthase enzymes to produce nitric oxide, which plays a crucial role in vascular function, neurotransmission, and immune response .
Comparison with Similar Compounds
- L-Arginine methyl ester hydrochloride
- L-Arginine ethyl ester hydrochloride
- D-Valine methyl ester hydrochloride
- L-Histidine methyl ester hydrochloride
Comparison: D-Arginine methyl ester hydrochloride is unique due to its specific stereochemistry (D-form) compared to the L-form of arginine derivatives. This stereochemistry can influence its reactivity and biological activity. For example, this compound may have different interactions with enzymes and receptors compared to its L-counterpart .
Properties
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVHMRBXIJTLBM-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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